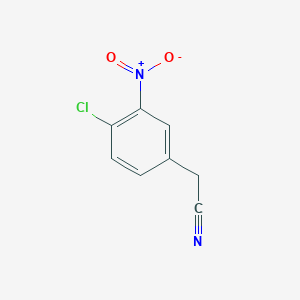

2-(4-Chloro-3-nitrophenyl)acetonitrile

Description

Contextualization within Nitro-Aryl Acetonitrile (B52724) Chemistry

Nitro-aryl acetonitriles are a class of organic compounds characterized by a nitro-substituted aromatic ring linked to an acetonitrile group. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. This electronic effect acidifies the benzylic protons of the acetonitrile group, facilitating their removal by a base to form a stabilized carbanion. This carbanion is a key reactive species, enabling a wide array of carbon-carbon bond-forming reactions.

The presence of a chloro substituent on the aromatic ring, as seen in 2-(4-Chloro-3-nitrophenyl)acetonitrile, further modulates the electronic properties and provides an additional site for potential chemical transformations, such as nucleophilic aromatic substitution, although this is generally less facile due to the deactivating effect of the nitro group. The specific positioning of the chloro and nitro groups on the phenyl ring dictates the regioselectivity of subsequent reactions, making this compound a precisely engineered building block.

Significance as a Research Intermediate

The primary significance of this compound in academic research lies in its utility as a versatile intermediate for the synthesis of more complex, often biologically active, molecules. The nitrile functionality can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the nitro group can be reduced to an amino group. This array of possible transformations allows for the construction of diverse molecular scaffolds.

A key application of this intermediate is in the synthesis of heterocyclic compounds. The reactive nature of the acetonitrile and nitro groups facilitates cyclization reactions to form various ring systems that are prevalent in many pharmaceutical agents and other functional materials. For instance, related nitro-aryl acetonitriles are known to be precursors in the synthesis of various heterocyclic systems. google.com

Scope of Academic Inquiry and Research Perspectives

Academic research involving this compound and related compounds spans several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and more efficient methods for the synthesis of nitro-aryl acetonitriles and their subsequent transformations. This includes the investigation of novel catalysts, reaction conditions, and greener synthetic routes. A Chinese patent, for example, describes a general preparation method for 2-nitro substituted phenylacetonitrile (B145931) compounds, highlighting the industrial and academic interest in this class of molecules. researchgate.net

Synthesis of Bioactive Molecules: A significant portion of research is dedicated to utilizing these intermediates in the synthesis of novel compounds with potential therapeutic applications. The structural motifs accessible from this compound are of interest in the design of new drugs. For example, the synthesis of various bioactive heterocycles often employs precursors with similar functionalities. rsc.org

Structural and Mechanistic Studies: The unique electronic and steric properties of this compound make it a subject of interest for fundamental studies in physical organic chemistry. Investigations into its crystal structure, spectroscopic properties, and reaction mechanisms provide valuable insights into the principles of chemical reactivity. While specific crystallographic data for the title compound is not readily available in the searched literature, studies on closely related molecules, such as (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, offer insights into the molecular geometry and intermolecular interactions of the (4-chloro-3-nitrophenyl) moiety.

Table 2: Key Research Areas Involving Nitro-Aryl Acetonitriles

| Research Area | Focus | Examples of Research Perspectives |

|---|---|---|

| Synthetic Methodology | Development of efficient and sustainable synthetic routes. | Exploration of novel catalysts, microwave-assisted synthesis, and flow chemistry applications. |

| Medicinal Chemistry | Design and synthesis of novel therapeutic agents. | Targeting enzyme inhibitors, receptor antagonists, and antimicrobial agents. |

| Materials Science | Creation of novel functional materials. | Development of dyes, liquid crystals, and organic electronic materials. |

| Physical Organic Chemistry | Understanding reaction mechanisms and molecular properties. | Spectroscopic analysis, computational modeling, and kinetic studies. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAQAMJCBZXCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Studies

Established Synthetic Pathways to 2-(4-Chloro-3-nitrophenyl)acetonitrile

Two principal routes have been established for the synthesis of this compound: direct nitration of a substituted phenylacetonitrile (B145931) and nucleophilic substitution on a functionalized benzyl (B1604629) derivative.

This approach involves the direct electrophilic nitration of 2-(4-chlorophenyl)acetonitrile. In this reaction, the starting material is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The regiochemical outcome of the reaction is governed by the directing effects of the substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the cyanomethyl (-CH₂CN) group is also weakly ortho-, para-directing. Therefore, nitration is expected to occur at the positions ortho to the chlorine atom (positions 3 and 5).

Table 1: General Conditions for Nitration of Phenylacetonitrile Derivatives

| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetonitrile | Conc. HNO₃ / Conc. H₂SO₄ | 0-10°C | Mixture of o- and p-nitrophenylacetonitrile | ~90% (total) | |

| Phenylacetonitrile | Conc. HNO₃ / Polyphosphoric Acid | 20-25°C, 2h | p-Nitrophenylacetonitrile | 64.69% | |

| 2-(4-Chlorophenyl)acetonitrile | Conc. HNO₃ / Conc. H₂SO₄ | Low Temperature | Mixture of this compound and isomers | Not specified | N/A |

A more common and often more selective method for preparing this compound is through a nucleophilic substitution reaction. This pathway begins with a precursor that already contains the chloro and nitro groups in the desired 1,2,4-substitution pattern, such as 4-chloro-3-nitrobenzyl chloride or 4-chloro-3-nitrobenzyl bromide.

This benzyl halide is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent. The cyanide ion (CN⁻) acts as a nucleophile, displacing the halide leaving group (Cl⁻ or Br⁻) to form the desired acetonitrile (B52724) product. This type of reaction is a standard method for nitrile synthesis. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone often being used to facilitate the Sₙ2 reaction mechanism. The use of a phase-transfer catalyst may also be employed when reacting an aqueous solution of the cyanide salt with the organic substrate.

Reaction Scheme:

The efficiency of both synthetic routes is highly dependent on the reaction conditions. For nitration-based methods, controlling the temperature is critical to prevent side reactions and the formation of unwanted byproducts. The choice of nitrating agent and the ratio of acids can significantly influence the regioselectivity of the reaction.

For nucleophilic substitution pathways, several factors can be optimized to improve yield and reaction time.

Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) are generally preferred as they effectively solvate the cation of the cyanide salt while leaving the cyanide anion relatively free to act as a nucleophile.

Leaving Group: Benzyl bromides are typically more reactive than benzyl chlorides, leading to faster reaction times.

Cyanide Source: The choice between sodium cyanide and potassium cyanide can depend on solubility in the chosen solvent system.

Temperature: Moderate heating can increase the reaction rate, but excessively high temperatures may lead to decomposition or side reactions.

Table 2: Effect of Solvent on Nucleophilic Substitution Reactions

| Solvent | General Effect on Sₙ2 Reactions | Typical Temperature Range | Reference |

|---|---|---|---|

| Ethanol (B145695) | Protic solvent, can hydrogen bond with nucleophile, slowing the reaction. | Reflux | |

| Acetone | Polar aprotic, good for dissolving many organic substrates and inorganic salts. | Reflux | |

| Acetonitrile | Polar aprotic, often provides a good balance of solubility and reactivity. | Room Temp to Reflux | |

| DMF / DMSO | Highly polar aprotic, strongly accelerates Sₙ2 reactions. | Room Temp to Mild Heat |

Precursor Chemistry and Starting Material Derivations

The availability and synthesis of appropriate starting materials are fundamental to the successful production of this compound, particularly for the nucleophilic substitution route.

The key precursor for the nucleophilic substitution pathway is a 4-chloro-3-nitrobenzyl halide. The synthesis of this intermediate typically starts from 4-chloro-3-nitrotoluene. The methyl group of 4-chloro-3-nitrotoluene can be halogenated via a free-radical mechanism.

For example, 4-chloro-3-nitrobenzyl bromide can be prepared by reacting 4-chloro-3-nitrotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a nonpolar solvent like carbon tetrachloride. The reaction is typically initiated by heat or UV light. A similar process using N-chlorosuccinimide (NCS) can yield the corresponding benzyl chloride. The synthesis of a related isomer, (3-bromomethyl-2-nitro-phenyl)acetonitrile, has been documented using NBS and AIBN, demonstrating the applicability of this method.

The synthesis of the precursor 4-chloro-3-nitrotoluene is a critical first step. This compound is prepared by the electrophilic nitration of 4-chlorotoluene (B122035). The directing effects of the substituents on the 4-chlorotoluene ring guide the position of the incoming nitro group. The chloro group is ortho, para-directing, and the methyl group is also ortho, para-directing.

When 4-chlorotoluene is nitrated with a mixture of nitric acid and sulfuric acid, the nitro group is directed to the positions ortho to the chlorine atom (positions 3 and 5). The formation of 4-chloro-3-nitrotoluene is generally the major product due to the combined directing influence of the substituents. Careful control of the reaction temperature is necessary to ensure monosubstitution and prevent over-nitration.

Green Chemistry Approaches and Sustainable Synthesis Considerations

The development of synthetic methodologies for this compound is increasingly being viewed through the lens of green chemistry. The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific green synthesis routes for this compound are not extensively documented in publicly available literature, the principles can be applied to its synthesis by considering greener approaches for its precursors and analogous reactions.

The synthesis of this compound typically involves the nitration of a substituted phenylacetonitrile or the cyanation of a substituted benzyl halide. Traditional methods for these transformations often involve harsh reagents and produce significant waste. Green chemistry offers several avenues to mitigate these issues.

One key area for sustainable improvement lies in the synthesis of the precursor, p-nitrophenylacetonitrile. Conventional nitration of phenylacetonitrile often employs a mixture of concentrated nitric acid and sulfuric acid, a process that generates substantial acidic waste. A greener alternative involves using a directional nitrating agent composed of concentrated nitric acid and polyphosphoric acid. This method avoids the use of sulfuric acid and can lead to higher selectivity for the desired para-isomer, thus reducing the formation of difficult-to-separate ortho-isomers and minimizing waste. This approach also circumvents the use of highly toxic reagents like hydrogen cyanide (HCN) which might be generated in alternative synthetic pathways. google.com

Another critical step in related syntheses is the reduction of a nitro group to an amine, as seen in the preparation of p-aminophenylacetonitrile from p-nitrophenylacetonitrile. Traditional methods often utilize metal reductants like iron or tin in acidic media, which generate large amounts of metal sludge and contaminated wastewater. google.com A more environmentally benign approach is catalytic hydrogenation. This method uses a catalyst, such as palladium on carbon (Pd/C), with hydrogen gas as the reducing agent. Catalytic hydrogenation offers high selectivity, milder reaction conditions, simpler post-reaction work-up, and significantly less pollution, making it a much greener alternative. google.com

The choice of solvents also plays a crucial role in the environmental footprint of a synthesis. Many organic reactions are performed in volatile organic compounds (VOCs), which can be harmful to human health and the environment. Green chemistry encourages the use of safer solvents, such as water or ethanol, or even solvent-free reaction conditions. For instance, the recrystallization of p-nitrophenylacetonitrile can be performed using an ethanol-water mixture, which is a more environmentally friendly solvent system compared to many chlorinated solvents. google.com

Furthermore, the principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, can be applied. Catalytic processes, by their nature, often have higher atom economies than stoichiometric reactions.

The table below summarizes a comparison of traditional and greener approaches for key transformations relevant to the synthesis of this compound and its precursors.

| Transformation | Traditional Method | Greener Alternative | Advantages of Greener Alternative |

| Nitration of Phenylacetonitrile | Concentrated Nitric Acid and Sulfuric Acid | Concentrated Nitric Acid and Polyphosphoric Acid | Avoids the use of sulfuric acid, higher selectivity for the para-isomer, reduces waste. google.com |

| Reduction of Nitro Group | Metal Reduction (e.g., Fe/HCl) | Catalytic Hydrogenation (e.g., H2, Pd/C) | Milder conditions, higher selectivity, less pollution, simpler work-up. google.com |

| Solvent Usage | Volatile Organic Compounds (VOCs) | Water, Ethanol, or Solvent-free conditions | Reduced environmental and health impact. |

While direct research on the green synthesis of this compound is limited, the application of these principles to the synthesis of its precursors and related compounds demonstrates a clear path toward more sustainable manufacturing processes for this important chemical intermediate. Future research in this area will likely focus on developing catalytic, solvent-minimized, and energy-efficient synthetic routes directly targeting this compound.

Chemical Reactivity and Transformation Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for activated aromatic halides. In the case of 2-(4-Chloro-3-nitrophenyl)acetonitrile, the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, making it susceptible to attack by nucleophiles.

The chloro group in this compound serves as a leaving group in SNAr reactions. Its reactivity is significantly enhanced by the electronic effects of the other substituents on the ring. The general order of leaving group ability in SNAr reactions for halogens is F > Cl > Br > I, which is inverse to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov

Common nucleophiles used in SNAr reactions with activated aryl chlorides include alkoxides, phenoxides, amines, and thiols. For instance, the reaction of this compound with a generic nucleophile (Nu-) would proceed as follows:

Figure 1: General scheme of a nucleophilic aromatic substitution reaction on this compound.

The nitro group (NO2) is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature, which operates through both inductive and resonance effects. masterorganicchemistry.com In this compound, the nitro group is positioned at C-3, which is ortho to the acetonitrile (B52724) group and meta to the chloro leaving group.

The electron-withdrawing properties of the nitro group decrease the electron density of the benzene (B151609) ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. youtube.com While the resonance-based stabilization of the negative charge in the intermediate is most effective when the activating group is ortho or para to the leaving group, the inductive effect of the meta-positioned nitro group in this compound still significantly enhances the reactivity of the chloro group towards nucleophilic substitution. masterorganicchemistry.com The presence of the nitro group is crucial for the feasibility of SNAr reactions on this substrate under moderate conditions. youtube.com

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway. youtube.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com This step is usually the rate-determining step of the reaction. masterorganicchemistry.com In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.

For this compound, the formation of the Meisenheimer complex would involve the attack of a nucleophile at the C-4 position, leading to an intermediate where the negative charge is delocalized across the aromatic system and the electron-withdrawing groups.

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the kinetics of SNAr reactions on analogous compounds, such as 1-chloro-2,4-dinitrobenzene, have been thoroughly investigated. nih.gov These studies generally show that the reaction rates are dependent on the nature of the nucleophile, the solvent, and the specific activating groups on the aromatic ring. nih.gov It is well-established that stronger electron-withdrawing groups lead to a faster reaction. masterorganicchemistry.com Some recent studies also suggest that certain SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, though the two-step mechanism is more commonly accepted. semanticscholar.org

Table 1: Illustrative SNAr Reactions on Activated Aryl Halides

| Aryl Halide | Nucleophile | Product | Conditions |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Aniline (B41778) | 2,4-Dinitrodiphenylamine | Acetonitrile, Base catalysis |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | 1-(2,4-Dinitrophenyl)piperidine | Methanol |

| 4-Chloronitrobenzene | Sodium methoxide | 4-Nitroanisole | Methanol, High temperature |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reducible to an amino group (NH2), a transformation of significant synthetic utility as aromatic amines are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The selective reduction of the nitro group in the presence of other reducible functional groups, such as the chloro and cyano groups, is a key consideration. The chloro and cyano groups are generally stable under many conditions used for nitro group reduction. This selectivity allows for the targeted synthesis of 2-(3-Amino-4-chlorophenyl)acetonitrile (B1382300).

This transformation is a crucial step in many synthetic pathways as the resulting aniline derivative can undergo a variety of subsequent reactions, such as diazotization followed by substitution, acylation, and alkylation.

A wide array of methods is available for the reduction of aromatic nitro groups, which can be broadly categorized as catalytic and non-catalytic.

Catalytic Methods: Catalytic hydrogenation is one of the most common and efficient methods for nitro group reduction. This typically involves the use of a metal catalyst and a hydrogen source.

Palladium on Carbon (Pd/C): This is a widely used catalyst for the hydrogenation of nitro groups using molecular hydrogen (H2). The reaction is often carried out in a solvent such as ethanol (B145695) or ethyl acetate.

Raney Nickel (Raney Ni): This is another effective catalyst for nitro group hydrogenation and is sometimes preferred when trying to avoid the dehalogenation of aryl halides.

Platinum(IV) Oxide (PtO2): Also known as Adams' catalyst, it is a versatile catalyst for the reduction of nitro compounds.

Transfer hydrogenation is an alternative to using gaseous hydrogen, where a hydrogen donor molecule, such as hydrazine (B178648), formic acid, or ammonium (B1175870) formate, is used in the presence of a catalyst like Pd/C.

Non-Catalytic Methods: These methods involve the use of stoichiometric reducing agents.

Metals in Acidic Media: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.

Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitro groups, they are often too reactive and can also reduce the cyano group. Milder hydrides are sometimes used for selective reductions.

Sodium Borohydride (B1222165) (NaBH4) with Catalysts: Sodium borohydride alone is generally not effective for the reduction of nitro groups. However, its reducing power can be enhanced by the addition of transition metal salts, such as nickel(II) chloride or cobalt(II) chloride.

Sodium Dithionite (Na2S2O4): This reagent is often used for the reduction of nitro groups in aqueous or mixed aqueous-organic solvent systems.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Method | Reagent/Catalyst | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C | Ethanol, Room Temperature | Can sometimes cause dehalogenation. |

| Catalytic Hydrogenation | H2, Raney Ni | Methanol, Room Temperature | Less prone to cause dehalogenation. |

| Transfer Hydrogenation | Hydrazine, Pd/C | Ethanol, Reflux | Avoids the use of high-pressure H2 gas. |

| Metal/Acid Reduction | Fe, HCl | Water/Ethanol, Reflux | A classic and cost-effective method. |

| Metal/Acid Reduction | SnCl2, HCl | Ethanol, Room Temperature | A milder alternative to Fe/HCl. |

The reactivity of this compound is primarily dictated by three key structural features: the acidic α-protons of the acetonitrile moiety, the electrophilic aromatic ring activated by the nitro group, and the cyano group itself, which can undergo various transformations.

Cyanomethyl Reactivity and Functionalization

Reactions at the α-Carbon of the Acetonitrile Moiety

The methylene (B1212753) bridge (-CH2-) situated between the electron-withdrawing phenyl ring and the cyano group constitutes the α-carbon. The protons attached to this carbon exhibit significant acidity. This heightened acidity is a cumulative effect of two main factors:

The Cyano Group (-CN): The sp-hybridized nitrogen atom in the nitrile is highly electronegative, withdrawing electron density and stabilizing the conjugate base (carbanion) through an inductive effect.

The Phenyl Ring: The aromatic ring further stabilizes the carbanion through resonance, delocalizing the negative charge across the π-system. The presence of a strongly electron-withdrawing nitro group (-NO2) in the meta position relative to the acetonitrile substituent further enhances this stabilization.

Consequently, the α-protons can be readily abstracted by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and serves as the key intermediate for a variety of functionalization reactions at the α-position.

Condensation and Alkylation Reactions

The formation of a carbanion at the α-carbon enables its participation in condensation and alkylation reactions, which are fundamental for carbon-carbon bond formation.

Condensation Reactions: One of the most characteristic reactions for activated acetonitrile compounds is the Knoevenagel condensation. wikipedia.orgjocpr.com This reaction involves the nucleophilic addition of the carbanion derived from this compound to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield a new α,β-unsaturated nitrile. wikipedia.org While specific studies employing this compound in Knoevenagel condensations are not detailed in the surveyed literature, the general reaction mechanism with an aromatic aldehyde is presented below.

| Reactant 1 | Reactant 2 (Aldehyde) | Base Catalyst | Product |

| This compound | R-CHO | Weak Base (e.g., Piperidine) | (E/Z)-2-(4-Chloro-3-nitrophenyl)-3-R-acrylonitrile |

| This table represents a generalized Knoevenagel condensation pathway; specific experimental data for this compound is not available. |

Alkylation Reactions: The nucleophilic carbanion can also react with alkyl halides in an SN2-type reaction to introduce an alkyl group at the α-carbon. google.com The efficiency of this reaction is typically highest with primary alkyl halides. The general scheme involves deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the addition of the alkylating agent.

| Reactant | Base | Alkylating Agent (R-X) | Product |

| This compound | LDA | R-CH2-Br | 2-(4-Chloro-3-nitrophenyl)-alkane-nitrile |

| This table illustrates a general alkylation reaction; specific research findings for this compound were not identified. |

Cyclization and Heterocycle Formation

The structural motifs within this compound offer potential, following initial transformations, for the synthesis of various heterocyclic systems.

Synthesis of Dithiazole Derivatives

A general route for the synthesis of 1,2,3-dithiazolium salts involves the reaction of monosubstituted acetonitriles with disulfur (B1233692) dichloride (S2Cl2). nih.gov This reaction proceeds via a complex cyclization pathway. It is plausible that this compound could undergo such a transformation to yield a 5-(4-Chloro-3-nitrophenyl)-4-chloro-1,2,3-dithiazolium salt. However, no specific literature was found documenting this particular conversion.

Formation of Thiadiazole and Other Nitrogen/Sulfur Heterocycles

The direct synthesis of thiadiazoles from an acetonitrile starting material is not a common transformation. Standard synthetic routes to 1,3,4-thiadiazoles typically involve the cyclization of thiosemicarbazide (B42300) or acylhydrazine derivatives with a sulfurizing agent. sbq.org.brnih.gov Similarly, the synthesis of 1,2,4-thiadiazoles often proceeds via the oxidative dimerization of thioamides. isres.org

To utilize this compound as a precursor for a thiadiazole ring, the nitrile group would likely need to be converted into a more suitable functional group, such as a thioamide (-CSNH2). This could theoretically be achieved by treating the nitrile with hydrogen sulfide (B99878) (H2S). The resulting 2-(4-chloro-3-nitrophenyl)ethanethioamide could then potentially undergo cyclization with an appropriate reagent to form a thiadiazole ring. This multi-step hypothetical pathway is not documented in the reviewed literature for this specific compound.

Intramolecular Cyclization Pathways

Intramolecular cyclization involving the this compound molecule would necessitate the participation of the substituents on the phenyl ring. For instance, the reduction of the nitro group to an amine (-NH2) could introduce a nucleophilic center. A subsequent reaction could potentially lead to cyclization, for example, to form an indole (B1671886) derivative. However, research detailing such specific intramolecular cyclization pathways originating from this compound is not available in the surveyed scientific databases. Studies on related compounds, such as the cyclization of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, proceed through distinct intermediates and reaction mechanisms not directly applicable to the title compound. nih.gov

Derivatization and Structural Modification Research

Synthesis of Substituted Arylacetonitrile Analogs

The synthesis of substituted arylacetonitrile analogs from 2-(4-chloro-3-nitrophenyl)acetonitrile can be approached through modifications at the aromatic ring or the active methylene (B1212753) group. These modifications are crucial for studying structure-activity relationships and tuning the electronic and steric properties of the molecule.

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is significantly influenced by the existing substituents: the chloro, nitro, and cyanomethyl groups. The nitro group is a strong deactivating group, making electrophilic substitution reactions challenging by withdrawing electron density from the ring. libretexts.orgwikipedia.orglumenlearning.com Conversely, the chloro group is also deactivating but directs incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.orglumenlearning.com The cyanomethyl group is generally considered to be a deactivating group as well. csun.edu

The combined effect of these groups makes the benzene (B151609) ring electron-deficient and less susceptible to electrophilic attack. libretexts.orgwikipedia.orglumenlearning.com Therefore, harsh reaction conditions are often required to introduce new substituents onto the aromatic ring. wikipedia.org The positions open for substitution are sterically hindered and electronically deactivated. For instance, nitration of substituted benzenes shows that strongly deactivating groups direct the incoming nitro group to the meta position relative to themselves. libretexts.org

The synthesis of positional isomers of chloro-nitrophenylacetonitrile is of interest for understanding how the relative positions of the chloro, nitro, and cyanomethyl groups affect the molecule's properties. Different isomers can exhibit varied chemical reactivity and physical characteristics. The synthesis of a specific isomer, such as this compound, requires regioselective reactions.

The separation and identification of positional isomers can be challenging due to their similar physical properties. Techniques such as chromatography and spectroscopy are essential for their differentiation. mdpi.comresearchgate.net While specific studies on the positional isomers of this compound are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution and nucleophilic aromatic substitution on substituted benzenes guide the synthetic strategies for obtaining different isomers.

Design and Synthesis of Thiourea (B124793) Derivatives

Thiourea derivatives are a well-known class of compounds with a broad spectrum of biological activities. The synthesis of thiourea derivatives from this compound typically involves the reduction of the nitro group to an amine, followed by reaction with an appropriate isothiocyanate.

The crucial first step in synthesizing thiourea derivatives from the title compound is the reduction of the 3-nitro group to a 3-amino group, yielding 2-(3-amino-4-chlorophenyl)acetonitrile (B1382300). This transformation can be achieved using various reducing agents, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com The resulting aminophenylacetonitrile is a key intermediate for further derivatization.

Once the amino group is in place, the synthesis of thiourea derivatives is straightforward. A common method involves the reaction of the amine with an isothiocyanate in an inert solvent. asianpubs.orginternationaljournalcorner.comresearchgate.net This reaction is typically efficient and proceeds under mild conditions.

The structural diversity of the resulting thiourea derivatives can be readily achieved by using a variety of substituted isothiocyanates in the synthesis. mdpi.comresearchgate.net Both aromatic and aliphatic isothiocyanates can be employed, leading to a wide range of N'-substituted thioureas. The nature of the substituent on the isothiocyanate can significantly influence the properties of the final compound. mdpi.comresearchgate.net

For example, reacting 2-(3-amino-4-chlorophenyl)acetonitrile with different aryl isothiocyanates would yield a series of N-(4-chloro-3-(cyanomethyl)phenyl)-N'-(aryl)thioureas. The electronic and steric properties of the aryl group can be systematically varied to explore their impact on the molecule's characteristics. Spectroscopic techniques such as IR and NMR are used to confirm the structures of the synthesized thiourea derivatives. mdpi.comresearchgate.net

| Starting Material | Reagent | Product Class |

| This compound | Reducing Agent (e.g., Hydrazine Hydrate) | 2-(3-amino-4-chlorophenyl)acetonitrile |

| 2-(3-amino-4-chlorophenyl)acetonitrile | Isothiocyanate (R-NCS) | N-(4-chloro-3-(cyanomethyl)phenyl)-N'-(R)thiourea |

Development of Schiff Base Derivatives

Schiff bases, or imines, are another important class of compounds formed by the condensation of a primary amine with an aldehyde or a ketone. Similar to the synthesis of thiourea derivatives, the preparation of Schiff bases from this compound requires the initial reduction of the nitro group.

The resulting 2-(3-amino-4-chlorophenyl)acetonitrile can then be reacted with a variety of aldehydes to form the corresponding Schiff bases. researchgate.netderpharmachemica.comajol.info The reaction is typically carried out by refluxing the amine and aldehyde in a suitable solvent, often with acid or base catalysis. derpharmachemica.comajol.info

Condensation Reactions with Carbonyl Compounds

The methylene group (-CH2-) in this compound is particularly reactive due to the electron-withdrawing effects of both the adjacent nitrile (-CN) group and the 4-chloro-3-nitrophenyl ring. This "active methylene" character allows it to readily participate in base-catalyzed condensation reactions with a wide range of aldehydes and ketones.

A prominent example of such transformations is the Knoevenagel condensation. wikipedia.orgjocpr.com In this reaction, a weak base facilitates the deprotonation of the acetonitrile (B52724), which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. A subsequent dehydration step yields a stable α,β-unsaturated nitrile derivative. wikipedia.org This method is highly efficient for creating new carbon-carbon bonds. jocpr.com

The general scheme for the Knoevenagel condensation of this compound with a generic aldehyde (R-CHO) is as follows:

Step 1: Deprotonation of the active methylene group by a base.

Step 2: Nucleophilic attack on the carbonyl carbon.

Step 3: Dehydration to form the final conjugated product.

This reaction can be extended to the Claisen-Schmidt condensation, a similar process typically used to synthesize chalcones and their analogues by reacting an aromatic ketone with an aromatic aldehyde. nih.govnih.gov By reacting this compound with various substituted benzaldehydes, a series of α-cyano-β-arylacrylonitrile derivatives can be synthesized. These products are valuable intermediates in organic synthesis. nih.govekb.eg

| Carbonyl Compound | Reaction Type | Resulting Product Structure | Product Class |

|---|---|---|---|

| Benzaldehyde | Knoevenagel | (E/Z)-2-(4-chloro-3-nitrophenyl)-3-phenylacrylonitrile | Cinnamonitrile Derivative |

| 4-Methoxybenzaldehyde | Knoevenagel | (E/Z)-2-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)acrylonitrile | Cinnamonitrile Derivative |

| Cyclohexanone | Knoevenagel | 2-(cyclohexylidene)-2-(4-chloro-3-nitrophenyl)acetonitrile | α,β-Unsaturated Nitrile |

| Acetophenone | Knoevenagel | (E/Z)-2-(4-chloro-3-nitrophenyl)-3-phenylbut-2-enenitrile | α,β-Unsaturated Nitrile |

Metal Complexation Studies of Schiff Base Ligands

While this compound itself is not a typical ligand for metal complexation, it serves as an excellent starting material for the synthesis of sophisticated Schiff base ligands. Schiff bases, characterized by an imine (-C=N-) group, are renowned for their ability to form stable complexes with a wide array of transition metals. nih.gov

A viable synthetic route involves the chemical modification of the functional groups on the phenyl ring. The nitro group (-NO2) can be selectively reduced to a primary amine (-NH2) using standard reducing agents, yielding 2-(3-amino-4-chlorophenyl)acetonitrile. This new amine can then undergo a condensation reaction with an aldehyde, such as salicylaldehyde (B1680747) or a substituted derivative, to form a multidentate Schiff base ligand. science.gov

These ligands typically possess multiple donor atoms (e.g., the imine nitrogen and a hydroxyl oxygen) that can coordinate with a central metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable chelate rings. researchgate.netresearchgate.net The resulting metal complexes often exhibit distinct geometries, such as square planar or tetrahedral, depending on the metal ion and the ligand structure. mdpi.comnih.gov The electronic properties of the 4-chloro and 3-amino substituents on the phenyl ring can modulate the coordination behavior of the ligand and the catalytic or biological activity of the final metal complex. nih.gov

| Metal Ion | Typical Coordination Geometry | Magnetic Properties | Potential Applications |

|---|---|---|---|

| Copper(II) | Square Planar | Paramagnetic | Catalysis, Antimicrobial agents |

| Nickel(II) | Square Planar or Tetrahedral | Diamagnetic or Paramagnetic | Catalysis, Material science |

| Cobalt(II) | Tetrahedral or Octahedral | Paramagnetic | Catalysis, Oxygen carriers |

| Zinc(II) | Tetrahedral | Diamagnetic | Fluorescent sensors, Medicinal chemistry |

Integration into Polymeric Structures and Material Precursors

The functional groups of this compound make it a valuable precursor for the synthesis of novel polymers and advanced materials. Both the nitrile and nitro groups can be chemically transformed to introduce polymerizable functionalities or to act as reactive sites for polymer modification.

One potential pathway involves the reduction of the nitro group to an amine. The resulting 2-(3-amino-4-chlorophenyl)acetonitrile can serve as a monomer in condensation polymerization reactions. For instance, it can be reacted with diacyl chlorides to form polyamides or with dialdehydes to form polyimines (Schiff base polymers). The properties of these polymers can be tailored by the choice of the co-monomer.

Alternatively, the nitrile group offers unique opportunities for polymerization. Nitrile groups can undergo cyclotrimerization reactions under specific catalytic conditions to form 1,3,5-triazine (B166579) rings. ntnu.no If a molecule containing two or more nitrile groups is subjected to these conditions, a highly cross-linked, thermally stable network polymer, known as a poly(triazine), can be formed. Derivatives of the title compound could be designed to participate in such polymerizations.

Furthermore, the compound can be used as a precursor for creating specialized materials. For example, nitro-containing compounds are fundamental in the field of energetic materials. The high nitrogen content and the presence of the nitro group suggest that derivatives of this compound could be investigated as precursors for high-energy-density materials. nih.gov

Synthesis of Other Heterocyclic Systems and Fused Ring Compounds

The reactivity of this compound makes it an important building block for the synthesis of a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

The combination of the active methylene and nitrile groups is particularly suited for constructing five- and six-membered rings. For example, in the Gewald reaction, active methylene nitriles react with a ketone or aldehyde and elemental sulfur in the presence of a base to yield substituted 2-aminothiophenes.

The nitrile group itself can be a key participant in cyclization reactions. It can react with dinucleophiles to form various heterocyclic systems. For example, reaction with hydrazine could lead to the formation of aminopyrazoles, while reaction with amidines could yield pyrimidine (B1678525) derivatives.

Moreover, reduction of the nitro group to an amine unlocks a vast potential for synthesizing fused heterocyclic systems. The resulting ortho-chloroaniline derivative is a classic precursor for:

Quinolines: Through reactions like the Friedländer annulation, where the amine reacts with a β-dicarbonyl compound.

Benzimidazoles: By condensation with aldehydes or carboxylic acids, followed by cyclization. nih.gov

Phenazines or other fused systems: Through oxidative cyclization or condensation with appropriate partners.

These synthetic strategies allow for the transformation of a relatively simple starting material into complex, high-value molecular architectures.

| Target Heterocycle | Key Functional Group Utilized | Typical Co-reactant(s) | Reaction Type |

|---|---|---|---|

| Aminothiophene | Active Methylene, Nitrile | Ketone/Aldehyde, Sulfur | Gewald Reaction |

| Pyrimidine | Nitrile | Amidine | Cyclocondensation |

| Quinoline | Amine (post-reduction) | β-Dicarbonyl compound | Friedländer Annulation |

| Benzimidazole | Amine (post-reduction) | Aldehyde or Carboxylic Acid | Condensation/Cyclization |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of a molecule. For 2-(4-Chloro-3-nitrophenyl)acetonitrile, ¹H NMR and ¹³C NMR spectra would be essential for confirming the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The relative positions (chemical shifts) and splitting of these signals would provide information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule, including the carbon of the nitrile group, the methylene carbon, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the nitro and chloro substituents.

Interactive Data Table: Expected ¹H and ¹³C NMR Data (Note: The following table is a representation of expected data and is not based on experimental results.)

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | 7.8 - 8.2 | d | Aromatic CH |

| ¹H | 7.5 - 7.8 | dd | Aromatic CH |

| ¹H | 7.3 - 7.6 | d | Aromatic CH |

| ¹H | 4.0 - 4.5 | s | -CH₂- |

| ¹³C | 140 - 150 | s | Aromatic C-NO₂ |

| ¹³C | 130 - 140 | s | Aromatic C-Cl |

| ¹³C | 120 - 135 | d | Aromatic CH |

| ¹³C | 115 - 125 | s | -C≡N |

| ¹³C | 20 - 30 | t | -CH₂- |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (-C≡N) group, the nitro (-NO₂) group, the carbon-chlorine (C-Cl) bond, and the aromatic ring. The strong absorption band for the nitrile stretching vibration is typically observed in the range of 2260-2240 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would appear as strong bands around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would also be useful for identifying these functional groups, particularly the nitrile and nitro groups, which often give rise to strong Raman signals. Aromatic ring vibrations would also be prominent in the Raman spectrum.

Interactive Data Table: Expected Vibrational Spectroscopy Data (Note: The following table is a representation of expected data and is not based on experimental results.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |

| Nitrile Stretch | 2260 - 2240 (Medium) | 2260 - 2240 (Strong) | -C≡N |

| Nitro Asymmetric Stretch | 1550 - 1500 (Strong) | 1550 - 1500 (Strong) | -NO₂ |

| Nitro Symmetric Stretch | 1360 - 1290 (Strong) | 1360 - 1290 (Medium) | -NO₂ |

| Aromatic C=C Stretch | 1600 - 1450 (Variable) | 1600 - 1450 (Strong) | Aromatic Ring |

| C-Cl Stretch | 800 - 600 (Strong) | 800 - 600 (Medium) | C-Cl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (196.59 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. Fragmentation analysis would likely show the loss of small molecules such as NO₂, CN, and Cl, providing further confirmation of the structure.

Spectrophotometric Characterization (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds with nitro groups typically exhibit strong absorption in the UV region. The UV-Vis spectrum of this compound, when measured in a suitable solvent, would be expected to show one or more absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions of the nitrophenyl chromophore. The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties with a good balance of accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of 2-(4-chloro-3-nitrophenyl)acetonitrile would be fully optimized to find its lowest energy conformation. This process yields key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | Value in Å |

| C-N (nitro) | Value in Å | |

| C-C (phenyl-CH2) | Value in Å | |

| C-C (CH2-CN) | Value in Å | |

| C≡N | Value in Å | |

| Bond Angle | Cl-C-C (phenyl) | Value in degrees |

| O-N-O (nitro) | Value in degrees | |

| C-CH2-C | Value in degrees | |

| Dihedral Angle | Phenyl-NO2 | Value in degrees |

Note: This table is illustrative. Actual values would be obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. These energies are fundamental in predicting reaction mechanisms and interpreting electronic spectra.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value |

Note: This table is illustrative. Actual values would be obtained from DFT calculations.

To further understand the reactivity of this compound, various reactivity descriptors derived from DFT can be calculated.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. It helps to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For this molecule, the nitro group and the nitrile nitrogen would likely be electron-rich sites, while the hydrogen atoms of the phenyl ring and the methylene (B1212753) group would be electron-poor.

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, one can pinpoint the most reactive sites, providing a more quantitative measure of regioselectivity in chemical reactions.

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule and its interactions with its environment, such as solvent molecules or surfaces, over time.

MD simulations can model how this compound interacts with various solvents. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), acetonitrile), one can observe the formation of solvation shells and specific intermolecular interactions like hydrogen bonds.

The analysis of radial distribution functions (RDFs) from the simulation trajectory would provide quantitative information about the average distance and coordination number of solvent molecules around specific atoms of the solute. This is crucial for understanding solubility and how the solvent might influence the molecule's conformation and reactivity.

MD simulations are also instrumental in modeling the adsorption of this compound onto a surface, such as activated carbon or a metallic catalyst. By constructing a system containing the molecule and a model of the surface, the simulation can reveal the preferred orientation of the molecule upon adsorption and the nature of the molecule-surface interactions (e.g., physisorption via van der Waals forces or chemisorption involving covalent bond formation).

Calculating the potential of mean force (PMF) along a reaction coordinate corresponding to the distance from the surface would allow for the determination of the binding free energy, providing a thermodynamic measure of the adsorption strength.

Reaction Mechanism Elucidation via Computational Methods

Investigating reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and understanding how a compound is formed. Computational approaches, such as those utilizing Density Functional Theory (DFT), allow for the detailed exploration of reaction pathways that are often difficult to observe experimentally. smu.eduresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. smu.edu The analysis of its structure provides critical information about the bond-forming and bond-breaking processes. For a potential synthesis of this compound, such as the cyanation of 4-chloro-3-nitrobenzyl bromide, computational methods would be used to locate the transition state for the nucleophilic substitution reaction.

This analysis involves:

Geometry Optimization: Calculating the lowest energy structure for the reactants, products, and the proposed transition state.

Frequency Calculation: A true transition state is confirmed by the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactant to product. smu.edu

For a hypothetical nucleophilic substitution reaction, the transition state would likely feature a partially formed carbon-cyanide (C-CN) bond and a partially broken carbon-bromide (C-Br) bond. The geometry and charge distribution of this transient species would reveal the electronic demands of the reaction.

An energy profile, or reaction coordinate diagram, maps the energy of the system as it progresses from reactants to products through transition states and any intermediates. smu.edu By calculating the energies of these stationary points, one can determine key thermodynamic and kinetic parameters. researchgate.net

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Reaction Energy (ΔGrxn): The energy difference between the reactants and the products. A negative value indicates an exothermic and thermodynamically favorable reaction.

Below is a representative table illustrating the kind of data that would be generated from a computational study of a hypothetical reaction pathway for the synthesis of this compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 4-chloro-3-nitrobenzyl bromide + CN⁻ | 0.0 |

| Transition State | [Br···CH₂(Ar)···CN]⁻ | +15.2 |

| Products | This compound + Br⁻ | -25.7 |

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this specific reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govmdpi.com This method is extensively used in drug discovery and toxicology to predict the activity of new molecules. nih.govmdpi.com

QSAR models are built by correlating molecular descriptors with observed activity. For a series of derivatives based on the this compound scaffold, various descriptors could be calculated to model a potential activity, such as herbicidal or antifungal effects. The number and position of substituents, for example, influence the distribution of electronic charge and can have a significant impact on biological activity. nih.gov

Key types of descriptors include:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe a molecule's electronic properties and reactivity. dovepress.com

Steric Descriptors: Including molecular volume, surface area, and specific shape indices, which relate to how a molecule fits into a binding site.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (LogP), which measures a compound's lipophilicity and affects its ability to cross cell membranes. mdpi.comnih.gov

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

The following table shows examples of descriptors and the potential activities they might correlate with for a class of nitroaromatic compounds.

| Descriptor Class | Example Descriptor | Potential Correlated Activity |

| Electronic | Net atomic charge on nitro-group nitrogen | Toxicity, Reactivity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, Cytotoxicity |

| Quantum Chemical | E LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Susceptibility to nucleophilic attack |

| Steric | Molar Volume | Binding affinity to a receptor |

The ultimate goal of a QSAR study is to develop a robust and validated model that can accurately predict the activity of compounds that have not yet been synthesized. nih.govfrontiersin.org A statistically significant QSAR model, once developed, serves as a powerful in silico screening tool. mdpi.com

The process involves:

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to create an equation relating descriptors to activity. nih.govdtu.dk

Model Validation: Rigorously testing the model's predictive power. This is done through internal validation (e.g., cross-validation) and, most importantly, external validation, where the model is used to predict the activity of a set of compounds not used in its development. mdpi.com

Prediction: Applying the validated model to a virtual library of novel derivatives of this compound to identify candidates with potentially high activity.

Such predictive models can significantly reduce the time and cost associated with the discovery of new active compounds by prioritizing the synthesis and testing of the most promising candidates. nih.govmdpi.com The reliability of a QSAR model's predictions is confined within its applicability domain, which is defined by the structural and physicochemical space of the compounds used to build it. mdpi.com

Investigation of Biological Activities and Structure Activity Relationships

Antimicrobial Activity Research

Derivatives of the 4-chloro-3-nitrophenyl moiety have demonstrated notable antimicrobial properties. These compounds have been evaluated against a spectrum of pathogens, including both bacteria and fungi.

A number of studies have highlighted the antibacterial potential of compounds structurally related to 2-(4-Chloro-3-nitrophenyl)acetonitrile. For instance, a series of novel 4-chloro-3-nitrophenylthiourea derivatives exhibited significant antibacterial activity against both standard and hospital strains of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 μg/mL, which is comparable to the antibiotic Ciprofloxacin nih.gov. Derivatives with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substitutions were particularly effective against Gram-positive pathogens nih.gov.

Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been shown to possess antibacterial activity against Klebsiella pneumoniae, a Gram-negative bacterium known for its high rates of drug resistance researchgate.netnih.gov. Studies have also explored the synergistic effects of this acetamide derivative with existing antibacterial drugs. The combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with meropenem and imipenem resulted in a synergistic effect against K. pneumoniae strains researchgate.netnih.gov.

The following table summarizes the antibacterial activity of some 4-chloro-3-nitrophenyl derivatives:

Table 1: Antibacterial Activity of 4-Chloro-3-nitrophenyl Derivatives| Compound Type | Target Bacteria | Activity | Reference |

|---|---|---|---|

| 4-Chloro-3-nitrophenylthiourea derivatives | Gram-positive and Gram-negative bacteria | High activity (MIC 0.5-2 µg/mL) | nih.gov |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial activity, synergistic with carbapenems | researchgate.netnih.gov |

The antifungal potential of derivatives of this compound has also been a subject of investigation. For example, certain thiourea (B124793) derivatives have been evaluated for their antifungal activity semanticscholar.org. While the primary focus of many studies has been on antibacterial effects, the broad-spectrum antimicrobial potential of these compounds suggests that they may also inhibit the growth of pathogenic fungi. Further research is needed to fully elucidate the antifungal efficacy and the spectrum of fungal species that are susceptible to these compounds.

The mechanisms through which these compounds exert their antimicrobial effects are an active area of research. For some 4-chloro-3-nitrophenylthiourea derivatives, the mode of action is believed to involve the inhibition of bacterial type II topoisomerases nih.gov. These enzymes are essential for DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.

In addition to enzyme inhibition, some of these derivatives have been shown to possess anti-biofilm capabilities. Specifically, certain 4-chloro-3-nitrophenylthiourea derivatives effectively inhibited the formation of biofilms by both methicillin-resistant and standard strains of Staphylococcus epidermidis nih.gov. Biofilms are structured communities of bacteria that are notoriously difficult to eradicate, and compounds that can disrupt them are of great interest in combating chronic and recurrent infections.

Anticancer Potential Research

In addition to their antimicrobial properties, derivatives of the 4-chloro-3-nitrophenyl structure have been explored for their potential as anticancer agents. These investigations have primarily focused on their cytotoxic effects on various cancer cell lines and their ability to induce programmed cell death.

Several studies have demonstrated the cytotoxic potential of compounds containing the 4-chloro-3-nitrophenyl moiety. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which are hybrid molecules, showed significant cytotoxic effects on a variety of tumor cells nih.gov. Some of these derivatives were effective against leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast at micromolar and submicromolar concentrations nih.gov.

The following table presents the cytotoxic activity of some of these hybrid molecules:

Table 2: Cytotoxic Activity of Ciminalum–thiazolidinone Hybrids| Compound | Average GI50 (µM) | Average TGI (µM) | Average LC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 2f | 2.80 | 32.3 | 80.8 | nih.gov |

| Compound 2h | 1.57 | 13.3 | 65.0 | nih.gov |

GI50: concentration for 50% growth inhibition; TGI: concentration for total growth inhibition; LC50: concentration for 50% cell killing.

Furthermore, certain 4-chloro-3-nitrophenylthiourea derivatives have also exhibited cytotoxicity against various human hematological tumor cell lines semanticscholar.org.

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells. Research into 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a compound with a different but related structural class, has shown that it can induce apoptosis in K562 human leukemia cells nih.gov. Treatment with DMC led to chromatin condensation and fragmentation, which are characteristic features of apoptosis nih.gov. It was also observed to down-regulate the anti-apoptotic protein Bcl-2, which could contribute to its apoptosis-inducing effect nih.gov. While this research is on a chalcone derivative, it provides a basis for investigating similar mechanisms in this compound derivatives.

Investigations into Molecular Targets (e.g., Enzyme Inhibition, DNA Interaction)

Investigations into the molecular targets of compounds containing the 4-chloro-3-nitrophenyl moiety have pointed towards specific and vital bacterial enzymes. While direct studies on this compound are limited, research on closely related derivatives provides significant insights into its probable mechanisms of action.

Enzyme Inhibition: A key molecular target identified for derivatives of this compound is the class of bacterial type II topoisomerases, which includes DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.gov A study on a series of novel 4-chloro-3-nitrophenylthiourea derivatives demonstrated their action against topoisomerases isolated from Staphylococcus aureus. nih.gov Inhibition of these enzymes leads to disruptions in DNA coiling and uncoiling, ultimately resulting in bacterial cell death. nih.gov This mechanism, targeting enzymes with homologous structures across different bacterial species, suggests a plausible mode of action for this compound and its analogues against a range of bacteria, including Mycobacterium tuberculosis. nih.govnih.gov

DNA Interaction: While direct enzyme inhibition appears to be a primary mechanism, the potential for DNA interaction and genotoxicity is also a consideration for chloro-nitro aromatic compounds. Although compounds in the aforementioned study on 4-chloro-3-nitrophenylthiourea derivatives were found to be non-genotoxic, other related molecules have shown the capacity for DNA damage. nih.gov For instance, some polychlorinated aromatic compounds have been identified as genotoxic, capable of causing an increase in sister chromatid exchanges, which is an indicator of DNA damage. nih.govnih.gov The genotoxic potential often depends on the specific arrangement of substituents on the aromatic ring and the metabolic activation of the compound within the cell. nih.gov

Antituberculosis Activity Research

The 4-chloro-3-nitrophenyl scaffold is a recurring feature in compounds investigated for their antitubercular efficacy. The research highlights the potent activity of this chemical group against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Inhibition of Mycobacterium tuberculosis Growth

Derivatives of this compound have demonstrated significant in vitro activity against Mtb. Specifically, a study focusing on 4-chloro-3-nitrophenylthiourea derivatives revealed their potent tuberculostatic properties. Certain N-alkylthiourea derivatives containing this core structure exhibited a twofold to fourfold increase in potency against isolates of Mycobacterium tuberculosis when compared to the first-line antitubercular drug, Isoniazid. nih.gov This level of activity underscores the potential of the 4-chloro-3-nitrophenyl moiety in the development of new antitubercular agents.

Below is a data table summarizing the antitubercular activity of representative compounds from the study.

| Compound ID | Substituent Group | Target Organism | MIC (μg/mL) | Comparison to Standard |

| Derivative 20 | N-alkylthiourea | M. tuberculosis | Not specified, but 2-4x more potent than Isoniazid | More Potent |

| Derivative 21 | N-alkylthiourea | M. tuberculosis | Not specified, but 2-4x more potent than Isoniazid | More Potent |

| Isoniazid | (Standard Drug) | M. tuberculosis | Reference | Standard |

| Pyrazinamide | (Standard Drug) | M. tuberculosis H37Rv | 25 | Standard |

| Compound 5e | Pyrazole-4-carboxamide | M. tuberculosis H37Rv | 3.12 | Active |

| Compound 5g | Pyrazole-4-carboxamide | M. tuberculosis H37Rv | 6.25 | Active |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Identification of Target Enzymes in TB Pathogenesis

The potent activity of these compounds is linked to their ability to inhibit crucial mycobacterial enzymes. As mentioned, bacterial type II topoisomerases are a primary target. nih.gov The inhibition of DNA gyrase and topoisomerase IV disrupts essential DNA processes, representing a validated strategy for antibacterial and antitubercular drug action. nih.gov

Furthermore, the nitro group on the phenyl ring is a critical feature for many antitubercular prodrugs. These compounds are typically activated by mycobacterial enzymes, a mechanism that imparts selectivity and potency. While not definitively studied for this compound itself, it is plausible that it could be activated by similar pathways. Other nitro-containing compounds have been shown to target a variety of enzymes essential for Mtb survival, including:

Enoyl-Acyl Carrier Protein Reductase (InhA): Involved in mycolic acid biosynthesis.

Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1): Essential for cell wall arabinogalactan synthesis.

β-ketoacyl ACP synthase I (KasA): A key enzyme in the fatty acid synthesis pathway of Mtb. mdpi.com

Antioxidant Properties Research

Contrary to what might be expected from phenolic compounds, research on nitrated aromatic structures often points towards pro-oxidant, rather than antioxidant, activity. There is a notable lack of studies demonstrating radical scavenging for this compound. Instead, the chemical nature of the compound suggests it may contribute to oxidative stress, a mechanism often harnessed for antimicrobial effects.

Radical Scavenging Activity Assessments

No specific studies evaluating the radical scavenging activity of this compound using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests have been identified in the available literature. Phenolic compounds are typically known for their ability to donate a hydrogen atom to neutralize free radicals. nih.gov However, the presence of strong electron-withdrawing groups, such as the nitro (NO2) and chloro (Cl) groups on the phenyl ring, significantly alters the electronic properties of the molecule, making it less likely to function as a traditional radical scavenger.

Mechanisms of Antioxidant Action

Given the absence of evidence for radical scavenging, the discussion shifts to the more probable pro-oxidant mechanism. Pro-oxidants are substances that induce oxidative stress, either by generating reactive oxygen species (ROS) or by inhibiting antioxidant systems. nih.govmdpi.com For many antimicrobial compounds, including those with nitro-aromatic structures, this pro-oxidant effect is a key part of their bactericidal mechanism. mdpi.com

The potential mechanisms of pro-oxidant action include:

Redox Cycling: The nitro group can undergo enzymatic reduction to form a nitro anion radical. This radical can then transfer an electron to molecular oxygen to generate a superoxide radical, regenerating the parent nitro compound, which can repeat the cycle. This process leads to a continuous production of ROS, which damages cellular components like DNA, proteins, and lipids. nih.gov

Fenton and Fenton-like Reactions: Some compounds can interact with transition metals like iron (Fe²⁺) and copper (Cu⁺) to generate highly reactive hydroxyl radicals through Fenton-like reactions. This can lead to significant cellular damage. mdpi.com

This pro-oxidant activity can be particularly effective against pathogens like Mycobacterium tuberculosis, which may be vulnerable to oxidative stress. Therefore, while this compound has not been investigated for classical antioxidant properties, its chemical structure suggests its biological activity is more likely rooted in pro-oxidant mechanisms that contribute to its antimicrobial effects.

Antimalarial Activity Research

The quest for novel antimalarial agents is a global health priority, and compounds structurally similar to this compound have been explored for their potential in this area.

Research into the antimalarial efficacy of related compounds has shown promising results against various parasitic strains, particularly Plasmodium falciparum, the deadliest species of malaria parasite. For instance, a series of N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides have been synthesized and evaluated for their antimalarial activity. nih.govresearchgate.net These studies are crucial in identifying lead compounds for further development.

Similarly, 6-chloro-2-arylvinylquinolines have demonstrated potent antiplasmodial activity against chloroquine-resistant strains of P. falciparum. nih.gov The introduction of a chlorine atom at the C6 position of the quinoline ring was found to enhance the antimalarial potency. nih.gov Furthermore, 2,4-diamino-thienopyrimidines have been identified as orally active antimalarial agents in a Plasmodium berghei mouse model. nih.gov

| Compound Class | Parasite Strain | Observed Efficacy |

|---|---|---|

| N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides | Plasmodium falciparum | Active benzophenone-type anti-malarial agent. nih.govresearchgate.net |

| 6-Chloro-2-arylvinylquinolines | Plasmodium falciparum (CQ-resistant Dd2 strain) | Potent, low nanomolar antiplasmodial activity. nih.gov |

| 2,4-Diamino-thienopyrimidines | Plasmodium berghei | Excellent in vivo antimalarial activity. nih.gov |

The mechanisms through which these compounds exert their antimalarial effects are a key area of investigation. For many antimalarial drugs, a common mechanism of action is the inhibition of hemozoin formation, which is crucial for the survival of the parasite within red blood cells. nih.gov Novel 4-aminoquinoline derivatives, which share structural similarities with the compound , have been shown to significantly inhibit hemozoin formation in a dose-dependent manner. nih.gov

Another potential mechanism is the inhibition of essential parasitic enzymes. For example, some 4-aminoquinoline analogs have been identified as weak inhibitors of P. falciparum lactate dehydrogenase (PfLDH), an important enzyme in the parasite's metabolism. nih.gov Structure-based drug design has also targeted Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), a key enzyme in the folate biosynthesis pathway. malariaworld.org

Enzyme Inhibition Studies (General)

Beyond their antimalarial properties, derivatives of this compound have been investigated for their ability to inhibit various enzymes, suggesting a broader therapeutic potential.

Screening of related compounds has identified several potential enzyme targets. For instance, 2-phenoxy-N-phenylacetamide derivatives have been evaluated for their antitubercular activities, suggesting potential inhibition of enzymes essential for the survival of Mycobacterium tuberculosis. mdpi.com In the context of antimalarial research, as mentioned, PfDHFR-TS is a significant target for pyrimethamine and cycloguanil analogs. malariaworld.org

Understanding the interaction between these compounds and their target enzymes is crucial for optimizing their inhibitory activity. Molecular docking studies have been employed to elucidate these interactions. For example, the docking of pyrimethamine and cycloguanil analogs into the active site of PfDHFR-TS has helped in designing derivatives with improved binding affinity. malariaworld.org These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the compound within the enzyme's active site, providing a rationale for their inhibitory potency.

| Compound Class | Enzyme Target | Key Findings |

|---|---|---|

| Pyrimethamine and cycloguanil analogs | P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) | Structure-based design led to derivatives with improved docking scores and predicted activity. malariaworld.org |

| 2-Phenoxy-N-phenylacetamide derivatives | Presumed M. tuberculosis enzymes | Several derivatives showed potent antitubercular activity, with MIC values as low as 4 μg/mL. mdpi.com |